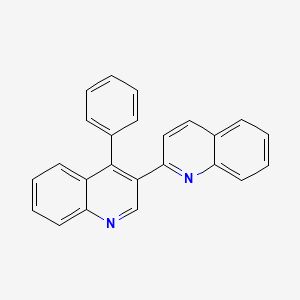

4'-Phenyl-2,3'-biquinoline

Description

4'-Phenyl-2,3'-biquinoline is a heterocyclic compound featuring two quinoline moieties linked at the 2- and 3'-positions, with a phenyl substituent at the 4'-position. Its synthesis typically involves Vilsmeier–Haack and Doebner reactions, starting from quinoline-3-carbaldehyde derivatives and aniline analogs in glacial acetic acid . Structural characterization is achieved via spectroscopic methods (UV-Vis, FT-IR, NMR) and high-resolution mass spectrometry (HRMS) .

Properties

Molecular Formula |

C24H16N2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

4-phenyl-3-quinolin-2-ylquinoline |

InChI |

InChI=1S/C24H16N2/c1-2-9-18(10-3-1)24-19-11-5-7-13-22(19)25-16-20(24)23-15-14-17-8-4-6-12-21(17)26-23/h1-16H |

InChI Key |

SRJPSBLSAVHATR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Phenyl-2,3’-biquinoline typically involves multi-step reactions. One common method is the Fe-catalyzed three-component reaction, which includes 2-methyl quinolines, anthranils, and N,N-dimethylacetamide (DMA). This reaction undergoes several steps, including C-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation .

Industrial Production Methods: While specific industrial production methods for 4’-Phenyl-2,3’-biquinoline are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of transition metal catalysts and environmentally friendly solvents to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: 4’-Phenyl-2,3’-biquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 4’-Phenyl-2,3’-biquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making it a potential anticancer agent .

Comparison with Similar Compounds

[2,3'-Biquinoline]-4-Carboxylic Acid Analogs

These derivatives, such as compounds 15 and 21, share the biquinoline core but incorporate a carboxylic acid group at the 4-position. Key distinctions include:

- Antibacterial Activity: [2,3'-Biquinoline]-4-carboxylic acids exhibit significantly better antibacterial efficacy compared to 2-phenylquinoline-4-carboxylic acid (compound 12), which showed minimal inhibition zones (7.0 ± 0.0 mm against E. coli and 9.67 ± 0.58 mm against P. aeruginosa) . Molecular docking studies suggest enhanced binding to E. coli DNA gyrase B, correlating with their improved activity .

- Synthetic Routes: Synthesized via condensation of quinoline-3-carbaldehyde with pyruvic acid and subsequent functionalization, differing from the phenyl-substituted analogs .

2-Phenylquinoline-4-Carboxylic Acid (Compound 12)

- Structure: Lacks the second quinoline ring but retains the phenyl and carboxylic acid substituents.

- Activity: Demonstrates negligible antibacterial activity at tested concentrations (0.1–0.2 μg/μL), attributed to reduced enzyme interaction compared to biquinoline derivatives .

Halogen-Substituted Biquinolines

Examples include C2 (4-bromophenyl), C3 (4-chlorophenyl), and C4 (4-fluorophenyl). These derivatives highlight:

4′-(Ethylsulfanyl)-2,3′-Biquinoline

- Structure : Features an ethylthio group at the 4'-position (C20H16N2S).

Biquinoline Metal Complexes

- Example: [Cu(2,2'-biquinoline-4,4'-dicarboxylic acid)]+ complexes exhibit unique optical and electrical properties, diverging from the biological focus of 4'-phenyl-2,3'-biquinoline .

Structure-Activity Relationships (SAR)

- Biquinoline Core: The dual quinoline system enhances planar rigidity, promoting DNA intercalation or enzyme binding .

- Carboxylic Acid Group : Improves solubility and hydrogen-bonding capacity, critical for target engagement .

- Substituent Effects : Electron-withdrawing groups (e.g., Br, CF3) amplify antibacterial activity, while methoxy or methylthio groups may reduce it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.